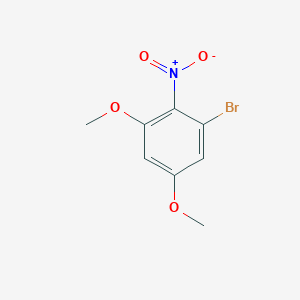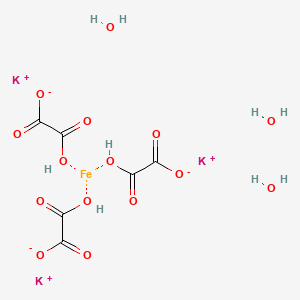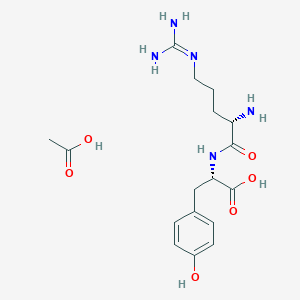
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile, commonly referred to as 2F-BOTFB, is an organic compound composed of two fluorine atoms, one oxygen atom, three trifluoromethyl groups, and one benzenepropanenitrile group. This compound has been extensively studied in recent years due to its potential applications in various fields, including drug synthesis and development, organic synthesis, and analytical chemistry. In
Aplicaciones Científicas De Investigación
2F-BOTFB has been studied extensively in recent years due to its potential applications in various scientific fields. For example, it has been used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, it has been used in the synthesis of various organic compounds, including polymers, dyes, and pigments. Furthermore, it has been used in the development of various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Mecanismo De Acción
The mechanism of action of 2F-BOTFB is not yet fully understood. However, it is believed that it may act as a proton-transfer catalyst, whereby it can facilitate the transfer of protons from one molecule to another. This mechanism has been proposed to explain the observed reactivity of 2F-BOTFB in various organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-BOTFB are not yet fully understood. However, it has been suggested that it may have some potential therapeutic applications due to its ability to interact with various enzymes and receptors. For example, it has been proposed that 2F-BOTFB may have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2F-BOTFB in laboratory experiments is its high reactivity and stability. This makes it ideal for use in organic synthesis reactions, as it can facilitate the formation of various products in a relatively short period of time. However, it should be noted that 2F-BOTFB is sensitive to light and moisture, which can lead to degradation of the compound. In addition, it is important to use appropriate protective equipment and safety measures when handling 2F-BOTFB, as it is toxic in nature.
Direcciones Futuras
As 2F-BOTFB has been studied extensively in recent years, there are numerous potential future directions for its use. These include the development of new drugs and organic compounds, the development of new analytical techniques, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to further understand the mechanism of action of 2F-BOTFB, as well as its biochemical and physiological effects.
Métodos De Síntesis
2F-BOTFB can be synthesized in a two-step process. The first step involves the condensation of 2-fluorobenzaldehyde and trifluoromethylacetonitrile to form 2-fluoro-beta-oxo-3-(trifluoromethyl)benzaldehyde. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as piperidine. The second step involves the condensation of the resulting aldehyde with propionitrile to form 2F-BOTFB. This reaction is typically carried out in the presence of a Lewis acid, such as boron trifluoride, and a solvent, such as dimethylformamide.
Propiedades
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVEKQUMMAFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
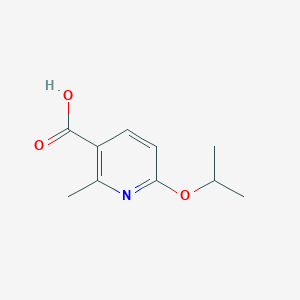

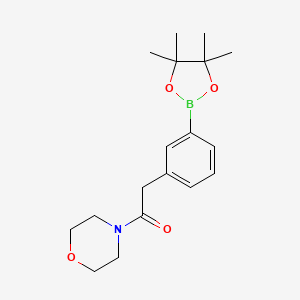

![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)




